molecular formula C14H9NO2 B6377548 3-(4-formyl-3-hydroxyphenyl)benzonitrile CAS No. 1261902-09-3

3-(4-formyl-3-hydroxyphenyl)benzonitrile

Cat. No.: B6377548
CAS No.: 1261902-09-3
M. Wt: 223.23 g/mol
InChI Key: RSSQIGHPZPYGHH-UHFFFAOYSA-N
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Description

3-(4-formyl-3-hydroxyphenyl)benzonitrile is an organic compound with the molecular formula C8H5NO2. It is also known by other names such as 3-formyl-4-hydroxybenzonitrile and 5-cyanosalicylaldehyde . This compound is characterized by the presence of a formyl group, a hydroxy group, and a nitrile group attached to a benzene ring. It appears as a colorless crystalline solid and is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane .

Preparation Methods

The synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile can be achieved through several synthetic routes. One common method involves the oxidation of phenol followed by a cyanation reaction . The process typically starts with the oxidation of phenol to form an intermediate compound, which is then reacted with sodium cyanide to produce this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Scientific Research Applications

3-(4-formyl-3-hydroxyphenyl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it may be used in the development of pharmaceuticals and as a probe in biochemical studies . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals . Its unique chemical properties make it a valuable compound in multiple fields of research and development.

Properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSQIGHPZPYGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685042
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-09-3
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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